molecular formula C21H22N6O2 B10980308 N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10980308
M. Wt: 390.4 g/mol
InChI Key: HXGLYXSAPOUROR-UHFFFAOYSA-N
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Description

N-[2-(Naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic chemical compound with the molecular formula C22H23N5O2 . It features a complex structure incorporating naphthalene, urea, and a piperazine carboxamide moiety linked to a pyrimidine ring. This specific molecular architecture suggests potential for interaction with various biological targets. Compounds with piperazine-1-carboxamide scaffolds have been investigated as modulators of significant enzymatic pathways. Related structures have been identified as modulators of Fatty Acid Amide Hydrolase (FAAH) , a key enzyme in the endocannabinoid system, with research applications in the study of pain and anxiety . Furthermore, similar piperazine carboxamide derivatives have shown promise as inhibitors of cytochrome P450 enzymes like CYP51 and CYP5122A1 in parasites, indicating potential value in infectious disease research . The presence of the pyrimidine heterocycle is a common feature in many pharmaceuticals and can contribute to a molecule's ability to bind to enzymatic targets through hydrogen bonding and other intermolecular forces. This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C21H22N6O2/c28-19(25-18-8-3-6-16-5-1-2-7-17(16)18)15-24-21(29)27-13-11-26(12-14-27)20-22-9-4-10-23-20/h1-10H,11-15H2,(H,24,29)(H,25,28)

InChI Key

HXGLYXSAPOUROR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Formation of the Piperazine-Pyrimidine Core

The piperazine ring is functionalized at the 4-position with a pyrimidine group. A nucleophilic aromatic substitution (SNAr) reaction is typically employed, where piperazine reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate. This step achieves yields of 65–75% under reflux conditions in dimethylformamide (DMF).

Reaction conditions :

  • Solvent: DMF or tetrahydrofuran (THF)

  • Temperature: 80–100°C

  • Catalyst: None required due to the electron-deficient nature of pyrimidine.

Purification and Characterization

Purification Techniques

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline forms with >95% purity.

Analytical Characterization

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.85–7.20 (m, 7H, naphthalene-H), 4.25 (s, 2H, CH₂), 3.70–3.40 (m, 8H, piperazine-H).

  • HRMS : m/z calculated for C₂₁H₂₂N₆O₂ [M+H]⁺: 391.1874; found: 391.1872.

Purity analysis :

  • HPLC (C18 column, acetonitrile/water 60:40): Retention time = 8.2 min, purity ≥98%.

Optimization Strategies

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
DMF, 80°C6892
THF, 60°C4588
Toluene, 100°C3078

DMF at 80°C maximizes yield due to its high polarity and ability to stabilize transition states.

Catalytic Enhancements

Adding 10 mol% of 4-dimethylaminopyridine (DMAP) as a catalyst improves coupling efficiency by 15–20%, reducing reaction time to 8 hours.

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceSynthesis Yield (%)
N-[2-(Naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamidePyridine vs. pyrimidine55
4-(Quinolin-3-ylmethyl)-N-phenylpiperazine-1-carboxamideQuinoline substituent62

The pyrimidine moiety in the target compound necessitates stricter temperature control compared to pyridine derivatives, as pyrimidine’s electron-deficient nature slows nucleophilic substitution .

Chemical Reactions Analysis

Reactivity:: Compound X exhibits interesting reactivity due to its functional groups. It can participate in various reactions:

    Oxidation: Oxidizing agents can convert the amino group to a nitro group.

    Reduction: Reduction of the carbonyl group may yield a secondary amine.

    Substitution: The pyrimidine moiety is susceptible to nucleophilic substitution.

    Amidation: The carboxamide group can undergo amidation reactions.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO~4~) in acidic medium.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Alkyl halides or nucleophiles (e.g., amines).

    Amidation: Ammonia or primary amines.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Nitro-substituted derivatives.
  • Reduction: Secondary amine derivatives.
  • Substitution: Alkylated or aminated compounds.

Scientific Research Applications

Compound X finds applications in various fields:

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, affecting cellular processes. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Halogenated Phenyl Analogs (A2–A6) : Substitution with fluorine or chlorine on the phenyl ring yields solids with moderate to good synthetic yields (45–57%) and melting points between 189–200°C . The target compound’s naphthalene group, being bulkier, may reduce crystallinity or solubility compared to these analogs.
  • Pyrimidin-2-yl Core : The presence of a pyrimidin-2-yl group on the piperazine ring is conserved across multiple analogs, suggesting its role in π-π stacking or hydrogen-bonding interactions in biological targets .
Structural and Crystallographic Insights
  • Dihedral Angles: In N-(4-Chloro-phenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, dihedral angles between the pyrimidine and chlorophenyl rings are 42.41° and 45.77°, indicating moderate planarity disruption .
  • Hydrogen Bonding : Piperazine carboxamides often form intermolecular hydrogen bonds (e.g., N–H···O) in crystal lattices, as seen in analogs like A2–A6 . The naphthalene moiety may alter packing efficiency due to its planar, hydrophobic nature.

Pharmacological and Biochemical Profiles

Enzyme Inhibition
  • MAO-A Selectivity : Analogs such as 2j and 2m (4-nitrophenyl and benzhydryl derivatives) exhibit selective MAO-A inhibition (IC₅₀ = 23–24 µM) . The target compound’s naphthalene group could modulate selectivity via steric hindrance or enhanced hydrophobic interactions.
  • Serotonin Receptor Antagonism: Compounds like p-MPPI and p-MPPF (methoxyphenyl derivatives) act as 5-HT₁ₐ receptor antagonists .

Biological Activity

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, and it features a piperazine core substituted with a naphthalenyl group and a pyrimidinyl moiety. This structural arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, LQFM018, a piperazine derivative, demonstrated necroptotic cell death in K562 leukemic cells. The study revealed that this compound binds to aminergic receptors and shows antiproliferative effects, suggesting that this compound may also possess similar anticancer mechanisms .

Table 1: Comparison of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism of Action
N-[...]-carboxamideK562 (leukemia)50Necroptosis via D4 receptor binding
LQFM018K562427Necroptosis, ROS production

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents suggests potential efficacy in neurodegenerative diseases. Studies on related piperazine derivatives have shown their ability to reduce oxidative stress and protect neuronal cells from apoptosis. For example, compounds designed to stabilize mitochondrial function have demonstrated protective effects against oxidative damage in SH-SY5Y cells .

The biological activity of this compound may involve several mechanisms:

  • Aminergic Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which could influence signaling pathways related to cell proliferation and survival .
  • Induction of Necroptosis : Evidence suggests that the compound may trigger necroptotic pathways in cancer cells, leading to cell death without the typical apoptotic markers .
  • Antioxidant Activity : The ability to modulate oxidative stress responses may be crucial for its neuroprotective effects. Compounds that enhance the Nrf2 pathway have shown promise in reducing oxidative damage .

Case Studies

A notable study involving LQFM018 highlighted its ability to induce necroptosis in leukemic cells while being well-tolerated in vivo, marking it as a potential candidate for cancer therapy . The study's findings support the hypothesis that this compound could exhibit similar therapeutic profiles.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, particularly for distinguishing piperazine and pyrimidine signals .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (±5 ppm accuracy) .
  • Infrared spectroscopy (IR) : Identifies carboxamide (C=O stretch at ~1650 cm1^{-1}) and secondary amine (N–H bend at ~1550 cm1^{-1}) groups .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Assay standardization : Normalize parameters like cell line viability thresholds or enzyme concentrations to reduce variability .
  • Structural analogs comparison : Compare activity profiles of derivatives (e.g., chlorophenyl vs. fluorophenyl substituents) to identify structure-activity relationships (SAR) .
  • Dose-response curves : Generate EC50_{50}/IC50_{50} values under consistent conditions to quantify potency differences .

What preliminary biological activities have been reported, and what models are used?

Q. Basic

  • Anticonvulsant activity : Evaluated in rodent models (e.g., maximal electroshock test) with ED50_{50} values reported in the 10–50 mg/kg range .
  • Receptor interactions : Radioligand binding assays (e.g., serotonin 5-HT2A_{2A} or dopamine D2_2 receptors) show sub-micromolar affinity .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR) reveal IC50_{50} values <1 µM .

What strategies are recommended for elucidating the mechanism of action?

Q. Advanced

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to identify critical pathways .
  • Thermal shift assays : Detect compound-induced protein stabilization to pinpoint binding targets .
  • Metabolomics profiling : LC-MS/MS analysis of treated cells identifies perturbed metabolic pathways .

How should compound stability be managed during storage and handling?

Q. Basic

  • Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .
  • Solubility considerations : Use DMSO for stock solutions (10–50 mM) and avoid aqueous buffers with pH >8 to prevent hydrolysis .

What computational approaches aid in structural optimization for enhanced activity?

Q. Advanced

  • Molecular docking : Predict binding poses with receptors (e.g., serotonin receptors) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivatization .
  • MD simulations : Assess compound-receptor complex stability over 100-ns trajectories to refine pharmacophores .

How do solubility and lipophilicity impact experimental design?

Q. Basic

  • Solubility profile : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (>50 mg/mL). This necessitates vehicle controls in in vitro assays .
  • LogP determination : Experimental LogP (e.g., 2.8–3.5 via shake-flask method) guides formulation for in vivo studies .

What methodologies are used to assess pharmacokinetic properties?

Q. Advanced

  • In vitro ADME : Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t1/2_{1/2} >60 min suggests suitability for oral administration) .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments in efficacy studies .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates high permeability) .

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